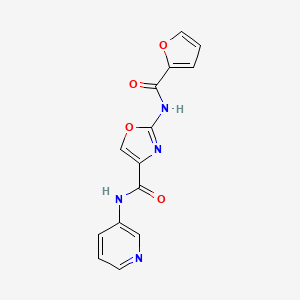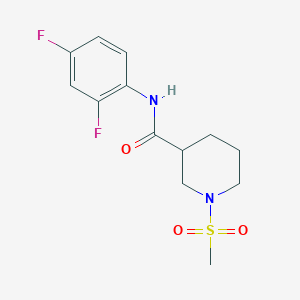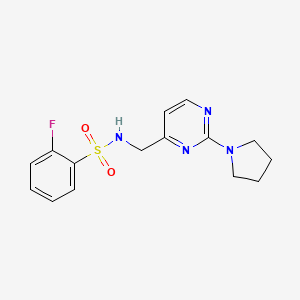
2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, pyrrolidine derivatives are known to undergo various chemical reactions. For instance, they can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .Applications De Recherche Scientifique
Corrosion Inhibition
Piperidine derivatives, including compounds with structural similarities to 2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to understand their adsorption behaviors and inhibition efficiencies. These studies suggest that certain piperidine derivatives can effectively inhibit the corrosion of iron, with their binding energies on metal surfaces aligning with experimental data (Kaya et al., 2016).
Herbicidal Applications
Research into fluoro intermediates for herbicidal sulfonylureas includes the synthesis and preparation of new pyrimidine and triazine intermediates. These compounds, including those related to this compound, are developed for use as selective post-emergence herbicides in crops such as cotton and wheat. The modifications to the sulfonylurea structure, including the incorporation of fluoroalkyl groups, have been shown to enhance selectivity and efficacy in controlling unwanted vegetation (Hamprecht et al., 1999).
Antimicrobial and Anticancer Activities
Compounds structurally related to this compound have been synthesized and evaluated for their biological activities. Studies demonstrate the potential of these compounds in the treatment of various bacterial infections and their efficacy as anticancer agents. Specifically, pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives have shown promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
Radiosensitizing Agents for Cancer Therapy
Novel phenylpyrimidine derivatives, akin to this compound, have been identified as potential radiosensitizers for improving the effectiveness of radiotherapy in cancer treatment. These compounds have shown to inhibit cell viability and increase the proportion of cells arrested at the G2/M phase of the cell cycle, thereby enhancing the radiosensitivity of human lung cancer cells (Jung et al., 2019).
Mécanisme D'action
Target of Action
The compound, 2-fluoro-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzene-1-sulfonamide, is a pyrrolidine derivative . Pyrrolidine derivatives are known to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This means that the compound can bind to its targets in a specific orientation, leading to different biological profiles. The compound’s interaction with its targets results in the inhibition or modulation of these targets, leading to changes in cellular processes .
Biochemical Pathways
The compound’s action on its targets affects various biochemical pathways. For instance, inhibition of phosphodiesterase type 5 can increase the intracellular concentration of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation . Modulation of the insulin-like growth factor 1 receptor can affect cell growth and survival pathways .
Pharmacokinetics
The compound’s pyrrolidine structure may influence its absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The compound’s action results in various molecular and cellular effects. For example, it has antioxidative and antibacterial properties . Its effects on cell cycle have also been characterized . The specific effects would depend on the compound’s targets and the biochemical pathways it affects.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-fluoro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide are largely determined by its unique structure. The pyrrolidine ring in the compound is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”—are all factors that enhance its biochemical properties .
Cellular Effects
The cellular effects of this compound are not yet fully understood. It is known that the compound can interact with various types of cells and influence cellular processes. For instance, it has been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s unique structure allows it to bind with high affinity to multiple receptors, making it a valuable tool for developing new useful derivatives .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, with potential implications for its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally understood that the compound’s effects can range from threshold effects at low doses to potentially toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that are influenced by various factors. These could include any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Factors such as targeting signals or post-translational modifications could potentially direct the compound to specific compartments or organelles .
Propriétés
IUPAC Name |
2-fluoro-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c16-13-5-1-2-6-14(13)23(21,22)18-11-12-7-8-17-15(19-12)20-9-3-4-10-20/h1-2,5-8,18H,3-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAMPUKVHSBUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2755567.png)
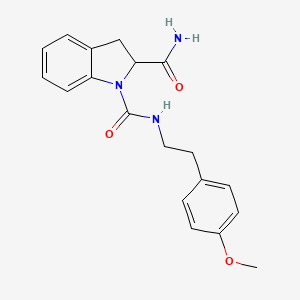
![N-[(4-Fluorophenyl)methyl]-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2755570.png)
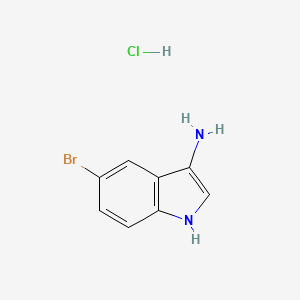

![N-benzyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2755573.png)
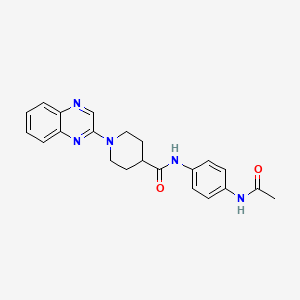

![Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B2755578.png)
![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2755579.png)
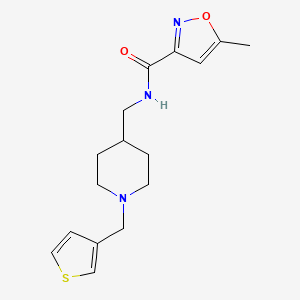
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide](/img/structure/B2755583.png)
